molecular formula C13H15NS B026855 Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- CAS No. 19960-63-5

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl-

Cat. No. B026855
CAS RN: 19960-63-5
M. Wt: 217.33 g/mol
InChI Key: ONZGPCUGXQHYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is a heterocyclic organic compound with the molecular formula C14H15NS. It is a member of the thiazole family, which is known for its diverse biological activities and pharmacological properties. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.

Mechanism Of Action

The mechanism of action of thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been reported to exhibit antimicrobial and antifungal activity by disrupting the cell membrane of microorganisms.

Advantages And Limitations For Lab Experiments

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be modified through various functionalization reactions to obtain derivatives with specific biological activities. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been shown to exhibit high potency and selectivity against specific targets, making them attractive candidates for drug development. However, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives can also have limitations, such as poor solubility, toxicity, and low bioavailability, which can affect their efficacy in vivo.

Future Directions

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have great potential for future research and development. One possible direction is the development of thiazole-based HDAC inhibitors as anticancer agents. Another direction is the development of thiazole-based compounds as anti-inflammatory agents for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives can be further modified to improve their pharmacokinetic properties, such as solubility and bioavailability, for better efficacy in vivo. Overall, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives hold great promise for the development of novel drugs targeting various diseases.

Synthesis Methods

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- can be synthesized by various methods, including condensation reactions and cyclization reactions. One of the most commonly used methods for the synthesis of thiazoles is the Hantzsch reaction, which involves the condensation of a ketone, an aldehyde, and a thiol in the presence of a catalyst such as ammonium acetate. The resulting thiazole can be further modified through various functionalization reactions to obtain derivatives with specific biological activities.

Scientific Research Applications

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have been used as lead compounds for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and infectious diseases.

properties

CAS RN

19960-63-5

Product Name

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl-

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

4-tert-butyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C13H15NS/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

ONZGPCUGXQHYAI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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